molecular formula C16H13N B8812472 2-(2-Methylphenyl)quinoline CAS No. 52146-06-2

2-(2-Methylphenyl)quinoline

Cat. No. B8812472
CAS RN: 52146-06-2
M. Wt: 219.28 g/mol
InChI Key: SLZKSEMOXRULHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)quinoline is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylphenyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylphenyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52146-06-2

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

2-(2-methylphenyl)quinoline

InChI

InChI=1S/C16H13N/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17-16/h2-11H,1H3

InChI Key

SLZKSEMOXRULHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL round bottom flask was added, 2-chloroquinoline (4.7 g, 31 mmol), o-tolylphenyl boronic acid (4.7 g, 36 mmol) into 100 mL of ethylene glycol dimethyl ether. Sodium carbonate (8.9 g, 84 mmol) was dissolved into 50 mL of distilled water and added to the reaction mixture. After the addition of 0.1 mole % of triphenylphosphine (0.8 g) followed by 0.025 mol % of palladium(II) acetate (0.2 g). the reaction was heated under a nitrogen atmosphere for 4 hours. After cooling, additional ethyl acetate was added and the aqueous layer discarded. The organic layer was washed with a saturated solution of brine. The organic layer was dried over magnesium sulfate, filtered and the solvent removed by a rotary evaporator. The crude yellow oil was purified by column chromatography using a silica gel column and 20% ethyl acetate/hexanes as the eluants. The pure product was collected, combined and concentrated to give 2-(2-methylphenyl)quinoline (6.0 g, 75% yield).
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
o-tolylphenyl boronic acid
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

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